An In-Depth Technical Guide to the Molecular Structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
An In-Depth Technical Guide to the Molecular Structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[1][2] This document delves into the structural elucidation, synthesis, and physicochemical properties of this important benzimidazole derivative, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction to the Benzimidazole Core and its Significance
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[3] This bicyclic system, consisting of a fusion between benzene and imidazole rings, is notably present in Vitamin B12.[3] The inherent structural features of benzimidazoles, including their ability to engage in hydrogen bonding and other non-covalent interactions, make them versatile pharmacophores.[4] Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, anticancer, antiviral, and antifungal properties.[4][5]
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS No. 152628-00-7) has garnered significant attention as a crucial building block in the multi-step synthesis of Telmisartan, a widely prescribed medication for hypertension.[1][2] A thorough understanding of its molecular architecture is paramount for process optimization, impurity profiling, and the development of novel synthetic routes.
Molecular Structure Elucidation
The definitive molecular structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is characterized by a central benzimidazole ring system substituted at the 2-, 5-, and 7-positions.
Systematic Name: methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
Synonyms: 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester[6]
Molecular Formula: C₁₃H₁₆N₂O₂[6]
Molecular Weight: 232.28 g/mol [6]
The numbering of the benzimidazole ring system is crucial for the correct assignment of substituents. The structure features a propyl group at the 2-position, a methyl group at the 7-position, and a methyl carboxylate group at the 5-position.
Caption: 2D structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzimidazole core, the propyl group, the methyl group, and the methyl ester. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-donating and electron-withdrawing nature of the substituents.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information on the carbon skeleton. The spectrum would display signals for the carbons of the benzimidazole ring, the propyl group, the methyl group, and the carbonyl and methoxy carbons of the ester functionality.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching absorption for the ester carbonyl group.
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Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (232.28 g/mol ). Fragmentation patterns could provide further structural information.
Crystallographic Data
As of the latest search, no public crystallographic data for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is available. However, crystallographic information for the corresponding carboxylic acid, 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS 152628-03-0), has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 721991.[6] This data can provide valuable insights into the bond lengths, bond angles, and overall three-dimensional arrangement of the core benzimidazole structure, which would be largely conserved in the methyl ester derivative. Analysis of the crystal structure of the parent acid reveals the planarity of the benzimidazole ring system and the spatial orientation of the propyl and methyl substituents.
Synthesis and Chemical Properties
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is synthesized as a key intermediate in the overall synthesis of Telmisartan.[1][7][8] The general synthetic strategy involves the formation of the benzimidazole ring through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
Retrosynthetic Analysis and Key Precursors
A common retrosynthetic approach for this molecule starts from methyl 4-amino-3-methylbenzoate.[1][7][8] The synthesis proceeds through the formation of a diamino intermediate which is then cyclized to form the benzimidazole ring.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step synthesis protocol derived from literature procedures for the synthesis of Telmisartan intermediates.[1][7][8][9]
Step 1: Acylation of Methyl 4-amino-3-methylbenzoate
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To a solution of methyl 4-amino-3-methylbenzoate in a suitable solvent (e.g., chloroform), add butyryl chloride.[9]
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The reaction mixture is typically heated to facilitate the acylation reaction.[1]
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Upon completion, the reaction is worked up to isolate methyl 4-(butyrylamino)-3-methylbenzoate.
Step 2: Nitration
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The product from Step 1 is subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures.[1][9]
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This step introduces a nitro group onto the benzene ring, yielding methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.
Step 3: Reduction of the Nitro Group
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The nitro group of the compound from Step 2 is reduced to an amino group. This is commonly achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2]
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This reduction yields the key intermediate, methyl 3-amino-4-(butyrylamino)-5-methylbenzoate.
Step 4: Cyclization to form the Benzimidazole Ring
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The diamino compound from Step 3 is cyclized to form the benzimidazole ring. This is typically achieved by heating the compound in a suitable solvent, often with an acid catalyst, to promote intramolecular condensation and dehydration.[1]
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This final step yields Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.
Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent steps in the synthesis of Telmisartan.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 152628-00-7 | [6] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [6] |
| Molecular Weight | 232.28 g/mol | [6] |
| Boiling Point (Predicted) | 434.2 ± 25.0 °C | [9] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [9] |
| pKa (Predicted) | 11.26 ± 0.30 | [9] |
| Appearance | Off-White to Pale Beige Sticky Solid | [9] |
| Solubility | Slightly soluble in Chloroform and Methanol | [9] |
Applications in Drug Development
The primary and most well-documented application of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is its role as a pivotal intermediate in the industrial synthesis of Telmisartan.[1][2] The structural integrity and purity of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
While the direct biological activity of this specific ester has not been extensively reported, the broader class of benzimidazole derivatives is an active area of research for various therapeutic applications.[4] Given the known pharmacological profile of the benzimidazole scaffold, it is plausible that this compound and its analogues could be explored for other potential biological activities.
Conclusion
Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a molecule of significant interest in the field of pharmaceutical sciences, primarily due to its indispensable role in the synthesis of Telmisartan. This guide has provided a detailed overview of its molecular structure, drawing from available data and established chemical principles. While a complete experimental dataset for its spectroscopic and crystallographic properties remains to be fully consolidated in the public domain, the information presented here offers a robust foundation for researchers and drug development professionals working with this key intermediate. Future research efforts could focus on the full experimental characterization of this compound and the exploration of its potential independent pharmacological activities.
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(PDF) Methyl 3-amino-4-butanamido-5-methylbenzoate - ResearchGate. ResearchGate. [Link]
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